Methyl heptadecanoate-d33 (CAS 1219804-81-5) is the fully deuterated methyl ester of the 17-carbon odd-chain fatty acid, heptadecanoic acid. Featuring a fully deuterated C16 alkyl chain (C18H3D33O2) and an isotopic purity typically exceeding 98 atom % D, it serves as a critical internal standard for the absolute quantification of fatty acid methyl esters (FAMEs). In industrial procurement, its primary value lies in its regulatory mandate for aviation turbine fuel testing (e.g., Energy Institute Method IP 585) and its ability to provide an interference-free baseline in complex GC-MS and LC-MS lipidomic workflows [1].
Substituting methyl heptadecanoate-d33 with unlabeled methyl heptadecanoate (C17:0 FAME) or partially deuterated analogs (e.g., -d3) introduces severe quantification risks in both biological and petrochemical matrices. Unlabeled C17:0 is naturally present in trace amounts in ruminant fats, marine organisms, and certain environmental samples, leading to endogenous baseline inflation and false positives [1]. Furthermore, partially deuterated standards offering only a +3 Da mass shift are highly vulnerable to M+2 or M+3 isotopic crosstalk from overwhelmingly abundant endogenous lipids like C16:0 or C18:0. The fully deuterated -d33 standard provides a massive +33 Da mass shift, ensuring absolute mass resolution and zero isotopic interference, which is strictly required for regulatory compliance and high-fidelity lipidomics[2].
Energy Institute Method IP 585 explicitly mandates methyl heptadecanoate-d33 at a concentration of 10 mg/kg as the internal standard for quantifying biodiesel (FAME) contamination in aviation turbine fuels. When utilized in GC-MS Selective Ion Monitoring (SIM) workflows, this specific standard enables highly accurate calibration curves from 2 to 100 mg/kg, achieving linearity (R² > 0.995) that exceeds the strict IP 585 regulatory criteria (R² > 0.985)[1].
| Evidence Dimension | Calibration Linearity (R²) |
| Target Compound Data | R² > 0.995 (2–100 mg/kg range) |
| Comparator Or Baseline | Method IP 585 minimum requirement (R² > 0.985) |
| Quantified Difference | Exceeds regulatory linearity thresholds |
| Conditions | GC-MS/SIM analysis of jet fuel surrogate (kerosene) spiked with FAMEs |
Petrochemical QC laboratories must procure this exact compound to comply with mandatory aviation safety regulations and certify jet fuel for commercial use.
In high-throughput GC-MS and LC-MS lipidomics, methyl heptadecanoate-d33 provides a +33 Da mass shift relative to its unlabeled counterpart. This massive shift completely isolates the internal standard's signal from the M+2 and M+3 isotopic envelopes of highly abundant endogenous lipids, a common failure point for partially deuterated (-d3) standards that only offer a +3 Da shift [1].
| Evidence Dimension | Mass Shift (m/z) |
| Target Compound Data | +33 Da shift |
| Comparator Or Baseline | Methyl heptadecanoate-d3 (+3 Da shift) |
| Quantified Difference | 30 Da additional mass clearance |
| Conditions | GC-MS/SIM or LC-MS/MS of complex biological extracts |
Eliminates false-positive signal inflation from endogenous lipid isotopes, ensuring absolute quantification accuracy in clinical diagnostics and biomarker discovery.
When employed as the internal standard in base-catalyzed transmethylation workflows for serum fatty acid profiling, methyl heptadecanoate-d33 demonstrates exceptional analytical precision. It consistently yields a Coefficient of Variation (CV) of ≤ 15% across low, medium, and high quality control (QC) levels, fully satisfying stringent FDA guidelines for bioanalytical method validation [1].
| Evidence Dimension | Analytical Precision (CV) |
| Target Compound Data | CV ≤ 15% |
| Comparator Or Baseline | FDA Bioanalytical Method Validation threshold (CV ≤ 15%) |
| Quantified Difference | Fully compliant with regulatory bioanalytical thresholds |
| Conditions | Base-catalyzed transmethylation of human serum, GC-PICI-MS analysis |
Provides the high reproducibility and regulatory compliance required for large-scale, high-throughput clinical metabolomic screening.
Methyl heptadecanoate-d33 is the strictly mandated internal standard for Energy Institute Method IP 585. It is required by petrochemical laboratories to accurately quantify trace fatty acid methyl ester (FAME) contamination in jet fuel, ensuring compliance with the 50 mg/kg safety limit to prevent engine failure at low temperatures [1].
Due to its massive +33 Da mass shift, this compound is the optimal internal standard for GC-MS and LC-MS quantification of free fatty acids and triglycerides in plasma, serum, and tissue extracts. It prevents M+2/M+3 isotopic interference from highly abundant endogenous lipids, ensuring absolute quantitative fidelity [2].
Ideal for profiling complex lipid mixtures in dairy, seed oils, and animal feed. Because unlabeled C17:0 is naturally present in ruminant fats and certain plant oils, the fully deuterated -d33 standard is necessary to avoid baseline inflation and accurately measure nutritional lipid profiles [2].